molecular formula C27H26N4OS2 B2539176 3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-62-4

3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2539176
CAS No.: 847402-62-4
M. Wt: 486.65
InChI Key: NETNBGNFYGMNEF-UHFFFAOYSA-N
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Description

3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C27H26N4OS2 and its molecular weight is 486.65. The purity is usually 95%.
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Scientific Research Applications

Biological Activity

Several studies have focused on the synthesis and characterization of triazole and thiazole derivatives, demonstrating significant biological activities. For instance, compounds with a structure similar to the query compound have been synthesized and evaluated for their antimicrobial and antifungal properties. Such compounds have been found toxic to bacteria, with specific derivatives showing enhanced toxicity due to certain substituents like chlorine or methoxy groups (Uma et al., 2017). This suggests a potential application in developing new antimicrobial agents.

Corrosion Inhibition

Research into the corrosion inhibition properties of benzimidazole derivatives, which share functional groups with the queried compound, has shown promise for industrial applications. These derivatives have been tested as corrosion inhibitors for mild steel in acidic solutions, demonstrating good efficiency that increases with concentration. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, indicating a potential application in protecting metals from corrosion (Yadav et al., 2013).

Anticancer Properties

Derivatives of 1,2,4-triazole have been explored for their anticancer properties. Studies have synthesized and evaluated the anticancer activity of these compounds against various cancer cell lines, including melanoma, breast, and pancreatic cancers. Certain derivatives have shown selective activity against melanoma and breast cancer cell lines, highlighting their potential as candidates for further investigation in cancer treatment (Ostapiuk et al., 2015).

Molecular Interactions and Solvent Effects

The effects of temperature and solvents on the molecular interactions of compounds bearing triazole and thiadiazole moieties have been studied. Thermo-acoustical parameters in different solvents have been evaluated to understand how changes in solvent and structural modifications affect various thermodynamic and acoustical parameters. This research is crucial for the design of compounds with desired physical and chemical properties for specific applications (Godhani et al., 2019).

Properties

IUPAC Name

3-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4OS2/c1-19-12-13-20(2)22(16-19)18-33-26-29-28-25(30(26)15-14-21-8-4-3-5-9-21)17-31-23-10-6-7-11-24(23)34-27(31)32/h3-13,16H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETNBGNFYGMNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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